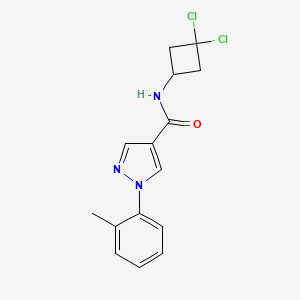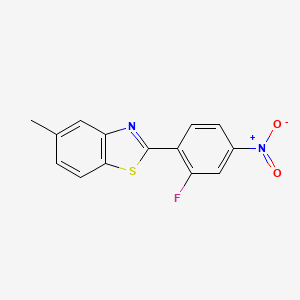
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide, commonly known as DCPA, is a synthetic herbicide that belongs to the pyrazole family. It is widely used in the agricultural industry to control the growth of weeds in various crops, including soybeans, corn, and cotton. DCPA has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
DCPA acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for the growth and development of weeds. Carotenoids are involved in photosynthesis and protect plants from oxidative stress. DCPA inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. As a result, the weed growth is stunted, and the plant eventually dies.
Biochemical and Physiological Effects
DCPA has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause skin and eye irritation upon contact. DCPA has been shown to be persistent in soil, and its degradation products can accumulate in groundwater. Therefore, the use of DCPA in agriculture requires careful monitoring and management to minimize its environmental impact.
実験室実験の利点と制限
DCPA is widely used in laboratory experiments to study the impact of herbicides on plant growth and development. Its broad-spectrum weed control efficacy and low toxicity make it an ideal candidate for such studies. However, the persistence of DCPA in soil can affect the experimental outcomes, and its use requires careful consideration of the experimental design and data analysis.
将来の方向性
The future directions for research on DCPA include developing new synthesis methods that are more efficient and environmentally friendly. In addition, there is a need to study the impact of DCPA on soil microorganisms and its potential to cause environmental pollution. Furthermore, the development of new herbicides with higher efficacy and lower environmental impact is an important area of research in agriculture.
Conclusion
DCPA is a synthetic herbicide that is widely used in agriculture for weed control. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. DCPA has shown to be an effective herbicide with low toxicity to non-target organisms. However, its persistence in soil and potential to cause environmental pollution require careful monitoring and management.
合成法
DCPA is synthesized through a series of chemical reactions starting from 2,6-dichlorobenzaldehyde and cyclobutanone. The intermediate product, 3,3-dichlorocyclobutanone, is then treated with hydrazine hydrate and 2-methylphenylhydrazine to yield the final product, DCPA. The synthesis of DCPA is a complex process that requires strict adherence to safety protocols and environmental regulations.
科学的研究の応用
DCPA has been extensively studied for its efficacy in controlling the growth of weeds in various crops. It has been shown to be effective against a broad spectrum of weeds, including annual and perennial grasses and broadleaf weeds. DCPA is also used in combination with other herbicides to enhance its weed control efficacy. In addition, DCPA has been studied for its impact on soil microorganisms and its potential to cause environmental pollution.
特性
IUPAC Name |
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-4-2-3-5-13(10)20-9-11(8-18-20)14(21)19-12-6-15(16,17)7-12/h2-5,8-9,12H,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGHWEXKGOIYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C(=O)NC3CC(C3)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromo-4-methylphenoxy)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]propanamide](/img/structure/B7437422.png)
![3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid](/img/structure/B7437441.png)
![2-[(5-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)amino]-1,3-dihydroindene-2-carboxylic acid](/img/structure/B7437460.png)

![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)
![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
![2-Bromo-5-fluoro-4-[3-(oxetan-3-ylamino)azetidin-1-yl]benzonitrile](/img/structure/B7437493.png)
![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)